Prolyltryptophan

Pharmacokinetics Peptide Stability Neuropharmacology

Prolyltryptophan (L-prolyl-L-tryptophan) is a research-grade dipeptide featuring N-terminal proline that confers exceptional resistance to aminopeptidase degradation, making it a superior scaffold for in vivo oral bioavailability and peptide half-life studies. Its tryptophan indole ring enables fluorescence detection and π-π stacking, while the proline residue imposes conformational rigidity ideal for SAR-based ACE C-domain selective inhibition research. Procure this high-purity building block for synthesizing pharmacologically active compounds like the anxiolytic GB-115, or to fill critical gaps in quantitative structure-activity relationship studies of bioactive dipeptides.

Molecular Formula C16H19N3O3
Molecular Weight 301.34 g/mol
Cat. No. B15352842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProlyltryptophan
Molecular FormulaC16H19N3O3
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
InChIInChI=1S/C16H19N3O3/c20-15(13-6-3-7-17-13)19-14(16(21)22)8-10-9-18-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17-18H,3,6-8H2,(H,19,20)(H,21,22)
InChIKeyUEKYKRQIAQHOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prolyltryptophan (Pro-Trp) for Research Procurement: Dipeptide Baseline and Scientific Context


Prolyltryptophan (L-prolyl-L-tryptophan, Pro-Trp, CAS 35310-39-5) is a dipeptide composed of L-proline and L-tryptophan residues . It belongs to the class of tryptophan-containing dipeptides, a group recognized for their biological activities, particularly as inhibitors of angiotensin-converting enzyme (ACE) [1]. The compound is characterized by the cyclic secondary amine of proline, which imposes conformational constraints on the peptide backbone, and the indole ring of tryptophan, which enables π-π stacking and fluorescence detection . Pro-Trp is of interest in biochemical research, peptide synthesis, and as a potential building block for pharmacologically active compounds .

Why Generic Dipeptide Substitution Fails: The Specificity of Prolyltryptophan


Substituting Prolyltryptophan with a generic dipeptide or a close analog without due diligence can lead to significant discrepancies in experimental outcomes. The specific sequence of proline and tryptophan is not arbitrary; it dictates a unique conformational rigidity, metabolic stability profile, and potential for C-domain selective ACE inhibition [1]. For instance, while other tryptophan-containing dipeptides like Isoleucine-Tryptophan (IW) exhibit potent ACE inhibition (IC50 ~0.7 µM), they differ in their resistance to enzymatic degradation and their pharmacokinetic properties compared to Pro-Trp and its derivatives [2]. The structural features of Pro-Trp, particularly the N-terminal proline, confer a distinct resistance to non-specific aminopeptidases, a critical factor in in vivo or ex vivo studies where peptide half-life is a concern [3]. Therefore, the assumption of functional interchangeability is not scientifically supported and can compromise research validity.

Quantitative Differentiation Guide: Prolyltryptophan vs. Analogs in Key Performance Dimensions


Prolyltryptophan Derivative (GB-115) Demonstrates Superior Metabolic Stability vs. Ester-Based Analogs

The pharmacokinetic profile of a Prolyltryptophan-based derivative, the anxiolytic compound GB-115 (phenylhexanoyl-prolyl-tryptophan amide), was directly compared to the nootropic drug noopept (phenylacetyl-prolyl-glycine ethyl ester) and the antipsychotic dilept (N-caproyl-L-prolyl-L-tyrosine methyl ester) in rats. GB-115, being an amide, exhibited significantly greater resistance to enzymatic degradation by gastrointestinal peptidases [1]. This enhanced stability resulted in a longer duration of detection in the blood of experimental animals compared to the ester derivatives noopept and dilept, which underwent intensive metabolism [1].

Pharmacokinetics Peptide Stability Neuropharmacology

Tryptophan-Containing Dipeptides Exhibit Potent and Variable ACE Inhibition: Class-Level Potency Context for Pro-Trp

While direct IC50 data for the parent Pro-Trp dipeptide against ACE is not available in the accessed literature, a class-level analysis of structurally related tryptophan-containing dipeptides provides a quantitative potency landscape. In a controlled in vitro study, the ACE inhibitory activities (IC50) of several dipeptides were determined: Isoleucine-Tryptophan (IW) showed the highest potency at 0.7 µmol/L, followed by Leucine-Tryptophan (WL) at 10 µmol/L, Alanyl-Tryptophan (AW) at 20 µmol/L, and Tryptophanyl-Tryptophan (WW) at 68 µmol/L [1]. These findings indicate that the presence of a C-terminal tryptophan is a critical determinant for ACE inhibition, but the N-terminal residue significantly modulates potency by over two orders of magnitude.

ACE Inhibition Cardiovascular Research Functional Foods

Pro-Trp-Containing Sequence Confers C-Domain Selectivity in ACE Inhibition: A Key Differentiator from Non-Selective Inhibitors

Tryptophan-containing dipeptides, as a class, have been identified as C-domain selective inhibitors of somatic angiotensin-converting enzyme (ACE) [1]. This selectivity is a critical differentiator from non-selective ACE inhibitors. The C-domain of ACE is primarily responsible for blood pressure regulation, while the N-domain is involved in bradykinin degradation [1]. Therefore, selective inhibition of the C-domain is a promising strategy for reducing blood pressure while potentially mitigating side effects associated with non-selective ACE inhibition, such as cough and angioedema, which are linked to N-domain activity [1]. This property is directly attributable to the presence of the tryptophan residue within the dipeptide sequence [1].

Domain-Selective Inhibition ACE Pharmacology Side-Effect Profile

Recommended Application Scenarios for Prolyltryptophan Based on Quantitative Evidence


In Vivo Pharmacokinetic and Stability Studies of Peptide-Based Therapeutics

The demonstrated metabolic stability of the Pro-Trp amide derivative GB-115 against gastrointestinal peptidases, as compared to rapidly metabolized ester analogs like noopept and dilept, makes Prolyltryptophan a superior scaffold for designing in vivo studies focused on peptide half-life and oral bioavailability [1]. Researchers aiming to improve the stability of small peptide drugs should prioritize Pro-Trp-based sequences for their inherent resistance to enzymatic degradation [1].

Investigating C-Domain Selective Modulation of the Renin-Angiotensin System (RAS)

Given the class-level evidence that tryptophan-containing dipeptides are C-domain selective ACE inhibitors, Prolyltryptophan is an ideal candidate for research aimed at dissecting the specific physiological roles of the ACE C-domain versus the N-domain [1]. Its use is particularly relevant for studies seeking to validate the hypothesis that C-domain selective inhibition can lower blood pressure without the side-effect profile associated with non-selective ACE inhibitors [1].

Synthesis of Pharmacologically Active Peptidomimetics and Building Blocks

The unique conformational properties imparted by the Pro-Trp sequence, including the rigidity of proline and the π-π stacking capability of tryptophan, make it a valuable building block in peptide chemistry [1]. Its utility extends to the synthesis of more complex pharmacologically active compounds, such as the anxiolytic GB-115, where the Pro-Trp core is essential for its stability and activity [2].

Comparative Structure-Activity Relationship (SAR) Studies of ACE Inhibitory Dipeptides

Although direct IC50 data for Pro-Trp is limited, its position within the class of tryptophan-containing dipeptides with known, widely varying potencies (from 0.7 µM for IW to 68 µM for WW) makes it a key compound for SAR studies [1]. Procuring Pro-Trp allows researchers to systematically investigate the impact of the N-terminal proline residue on ACE inhibition potency, stability, and selectivity, thereby filling a critical gap in the quantitative structure-activity landscape of bioactive dipeptides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prolyltryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.